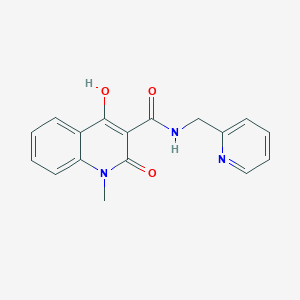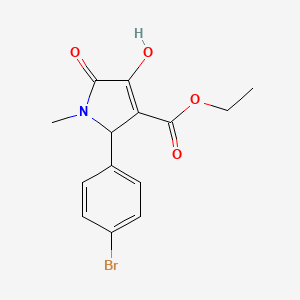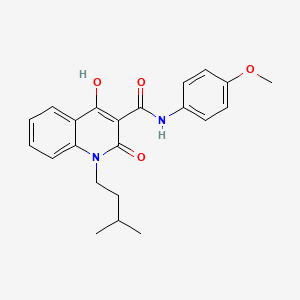
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide, also known as HQNO, is a chemical compound that has been widely studied for its potential use in scientific research. HQNO is a member of the quinolone class of compounds and has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of bacterial quorum sensing. Quorum sensing is a process by which bacteria communicate with each other and coordinate their behavior. Inhibition of quorum sensing can prevent the formation of bacterial biofilms and disrupt bacterial communication, making it a potential target for the development of new antibiotics.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial species, including Pseudomonas aeruginosa and Staphylococcus aureus. This compound has also been found to have anti-cancer properties, with studies showing that it can induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized, making it readily available for research. Additionally, this compound has been extensively studied, with a large body of literature available on its properties and potential applications. However, there are also limitations to the use of this compound in lab experiments. It can be toxic to some cell types, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide. One area of interest is the development of new antibiotics that target bacterial quorum sensing. This compound has shown promise in this area, and further research could lead to the development of new antibiotics that are less prone to resistance. Additionally, this compound has potential applications in the development of new materials, such as conducting polymers. Further research could lead to the development of new materials with unique properties and applications. Finally, research on the anti-cancer properties of this compound could lead to the development of new cancer treatments.
Méthodes De Synthèse
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide can be synthesized using a variety of methods. One common method involves the reaction of 2-hydroxy-3-methyl-1,4-naphthoquinone with 2-methylaniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to yield this compound. Other methods involve the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
2-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-N-(2-methylphenyl)acetamide has been found to have a range of potential scientific research applications. It has been studied for its ability to inhibit bacterial biofilm formation, which could have implications for the development of new antibiotics. This compound has also been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. Additionally, this compound has been studied for its potential use in the development of new materials, such as conducting polymers.
Propriétés
IUPAC Name |
2-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-11-6-2-4-8-14(11)19-16(21)10-13-17(22)12-7-3-5-9-15(12)20-18(13)23/h2-9H,10H2,1H3,(H,19,21)(H2,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBPGKKEHPSNRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC2=C(C3=CC=CC=C3NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-1,3-benzodioxol-5-yl-2-[(7-hydroxy-5-oxo-4,5-dihydro[1,3]thiazolo[4,5-b]pyridin-2-yl)thio]acetamide](/img/structure/B5914106.png)

![N-[2-(aminocarbonyl)phenyl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914112.png)

![3,3'-[(5-chloro-2-hydroxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5914122.png)

![2-[(2-fluorophenyl)amino]-7-hydroxy[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B5914130.png)

![7-(4-hydroxy-2-oxo-2H-chromen-3-yl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5914139.png)

![2-[(4-methoxyphenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914192.png)

![N-[5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl]-4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5914203.png)
